(4-Amino-3-fluorophenyl)dimethylphosphine oxide (CAS 1197956-35-6): A Comprehensive Technical Guide on Synthesis and Application in Kinase Inhibitor Design
(4-Amino-3-fluorophenyl)dimethylphosphine oxide (CAS 1197956-35-6): A Comprehensive Technical Guide on Synthesis and Application in Kinase Inhibitor Design
Executive Summary
In the landscape of modern targeted oncology, the structural optimization of small-molecule kinase inhibitors relies heavily on specialized building blocks. (4-Amino-3-fluorophenyl)dimethylphosphine oxide (CAS 1197956-35-6) has emerged as a critical intermediate in the synthesis of next-generation Receptor Tyrosine Kinase (RTK) inhibitors. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. Here, we will dissect the physicochemical causality of its structural motifs, detail a self-validating synthetic protocol, and map its precise role in modulating oncogenic signaling pathways.
Physicochemical Profiling & Structural Causality
Before integrating this intermediate into a drug discovery pipeline, it is crucial to understand why its specific functional groups are chosen. The molecule is not merely a scaffold; it is a highly engineered bioisostere.
Quantitative Data Summary
| Property | Value / Specification |
| Chemical Name | (4-Amino-3-fluorophenyl)dimethylphosphine oxide |
| Synonyms | 4-(Dimethylphosphoryl)-2-fluoroaniline |
| CAS Registry Number | 1197956-35-6 |
| Molecular Formula | C₈H₁₁FNOP |
| Molecular Weight | 187.15 g/mol |
| Monoisotopic Mass | 187.056 Da[1] |
| Physical Form | Solid |
| Storage Temperature | 2–8 °C, keep in dark place, sealed in dry |
| Safety Profile | H302, H312, H315, H319, H332, H335 (Irritant/Harmful) |
The Causality of the Structural Motifs
-
The Dimethylphosphine Oxide (DMPO) Group: In kinase inhibitor design, the DMPO group acts as a strategic bioisostere. Unlike traditional lipophilic groups (e.g., trifluoromethyl or tert-butyl), DMPO is a highly polar, non-ionizable hydrogen bond acceptor. Incorporating a DMPO group dramatically enhances the aqueous solubility of the resulting drug candidate without introducing the hERG channel toxicity risks commonly associated with basic aliphatic amines[2] ().
-
The 3-Fluoro Substitution: The introduction of a fluorine atom ortho to the aniline amine serves a dual mechanistic purpose. Electronically, the strongly electron-withdrawing fluorine atom lowers the pKa of the adjacent amine. This reduced basicity mitigates the risk of oxidative metabolism, preventing the formation of reactive and potentially toxic quinone imine intermediates. Conformationally, the ortho-fluorine atom can engage in intramolecular hydrogen bonding or dipole minimization with an adjacent pyrimidine core (once coupled), effectively locking the molecule into its bioactive conformation and reducing the entropic penalty upon binding to the kinase ATP pocket[3] ().
Synthetic Methodology: Microwave-Assisted C-P Cross-Coupling
The synthesis of CAS 1197956-35-6 relies on an advanced variant of the Hirao reaction—a palladium-catalyzed C-P cross-coupling between 4-bromo-2-fluoroaniline and dimethylphosphine oxide.
Step-by-Step Protocol & Causality
Note: This protocol is adapted from validated patent literature for high-yield synthesis[3] ().
-
Reagent Assembly: In a microwave-safe reaction vial, dissolve 4-bromo-2-fluoroaniline (2.00 mmol) and dimethylphosphine oxide (2.20 mmol, 1.1 eq) in 8 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is selected for its high dielectric constant, which efficiently absorbs microwave energy and stabilizes the highly polar transition states of the catalytic cycle.
-
-
Catalyst & Ligand Addition: Add Palladium(II) acetate (0.01 mmol, 0.5 mol%) and XANTPHOS (0.12 mmol, 6 mol%).
-
Causality: XANTPHOS is the critical variable here. Its large natural bite angle (~111°) forces the palladium center into a distorted geometry. This steric tension significantly accelerates the reductive elimination of the bulky phosphine oxide group—historically the rate-limiting bottleneck in C-P bond formation.
-
-
Base Addition: Add Potassium phosphate (K₃PO₄, 2.20 mmol, 1.1 eq).
-
Causality: K₃PO₄ acts as a mild, insoluble inorganic base that scavenges the hydrobromic acid byproduct without nucleophilically attacking the starting materials.
-
-
Deoxygenation (Self-Validating Checkpoint): Purge the heterogeneous mixture with dry nitrogen gas for 10 minutes.
-
Trustworthiness / Validation: Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Pd(0) species. Visual Check: A stable, clear-to-yellowish mixture indicates successful deoxygenation. If the solution rapidly drops a black precipitate (palladium black) prior to heating, the system was compromised by oxygen ingress and the catalyst is dead.
-
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 20 minutes.
-
Causality: Microwave dielectric heating provides instant, uniform energy transfer, bypassing the thermal degradation pathways (e.g., dehalogenation) that occur during prolonged conventional heating.
-
-
Workup & Purification: Cool the mixture to room temperature, concentrate under reduced pressure, and purify the crude residue via silica gel chromatography to yield the pure product.
Fig 1: Microwave-assisted C-P cross-coupling workflow for CAS 1197956-35-6 synthesis.
Application in Oncology & Kinase Inhibition
Once synthesized, the free aniline group of CAS 1197956-35-6 is typically coupled to a halogenated pyrimidine core via nucleophilic aromatic substitution (SₙAr) or Buchwald-Hartwig amination[2]. This forms the foundational scaffold for inhibitors targeting Receptor Tyrosine Kinases (RTKs) such as ALK (Anaplastic Lymphoma Kinase) and EGFR (Epidermal Growth Factor Receptor).
By occupying the ATP-binding pocket of these kinases, the DMPO-derived inhibitors halt the downstream phosphorylation cascades responsible for unchecked cellular proliferation in non-small cell lung cancer (NSCLC) and other malignancies.
Fig 2: RTK signaling cascade inhibited by dimethylphosphine oxide-derived therapeutics.
Analytical Validation Standards
To ensure trustworthiness and batch-to-batch reproducibility, the synthesized intermediate must be rigorously validated against the following analytical benchmarks:
-
³¹P NMR (Proton-Decoupled): A singular, distinct peak around
25–30 ppm is expected. This confirms the presence of the phosphine oxide group and verifies the absence of unreacted starting material or over-oxidized phosphorus byproducts. -
¹⁹F NMR: A multiplet around
-130 ppm is characteristic of the aromatic fluorine positioned ortho to the primary amine. -
LC-MS (ESI+): A mass-to-charge ratio (m/z) of 188.06 [M+H]⁺ confirms the exact monoisotopic mass of the target compound[1] ().
References
- Phosphorus derivatives as kinase inhibitors (US9273077B2).
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis . Journal of Medicinal Chemistry.[Link]
-
(4-Amino-3-fluorophenyl)dimethylphosphine oxide (CID 67052680) . PubChem.[Link]
